Phenol, 2,2'-(1,10-phenanthroline-2,9-diyl)bis-
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Overview
Description
Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- is a complex organic compound with the molecular formula C24H16N2O2 and a molecular weight of 364.39604 g/mol . This compound is characterized by the presence of two phenol groups attached to a 1,10-phenanthroline moiety, making it a versatile ligand in coordination chemistry .
Preparation Methods
The synthesis of Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- typically involves the reaction of 1,10-phenanthroline-2,9-dicarbaldehyde with phenol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations .
Scientific Research Applications
Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the phenanthroline moiety and the oxygen atoms of the phenol groups . This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological activities . The molecular targets and pathways involved depend on the specific metal complex and its intended application .
Comparison with Similar Compounds
Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- can be compared with other similar compounds, such as:
2,9-Bis(p-formylphenyl)-1,10-phenanthroline: This compound contains formyl groups instead of phenol groups, leading to different reactivity and applications.
(1,10-phenanthroline-2,9-diyl)bis(ethyl(phenyl)phosphine oxide): This compound has phosphine oxide groups, which can affect its coordination behavior and applications.
The uniqueness of Phenol, 2,2’-(1,10-phenanthroline-2,9-diyl)bis- lies in its ability to form stable metal complexes with diverse catalytic and biological activities .
Properties
CAS No. |
192631-69-9 |
---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[9-(2-hydroxyphenyl)-1,10-phenanthrolin-2-yl]phenol |
InChI |
InChI=1S/C24H16N2O2/c27-21-7-3-1-5-17(21)19-13-11-15-9-10-16-12-14-20(26-24(16)23(15)25-19)18-6-2-4-8-22(18)28/h1-14,27-28H |
InChI Key |
XHOHFZRSDNFJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5O)C=C2)O |
Origin of Product |
United States |
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